![molecular formula C12H13FN6O B15173523 [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone typically involves the reaction of 5-fluoro-2-nitroaniline with sodium azide to form the tetrazole ring. This is followed by the reduction of the nitro group to an amine, which is then reacted with piperazine and formaldehyde to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学的研究の応用
Chemistry
In chemistry, [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antibacterial and antifungal agent. Its ability to inhibit enzymes involved in bacterial and fungal metabolism makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specialized functions.
作用機序
The mechanism of action of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria and fungi, leading to their death. Additionally, the compound can interact with receptors in biological systems, modulating their activity and producing therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone
- 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides
Uniqueness
What sets [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone apart from similar compounds is its specific combination of a tetrazole ring and a piperazine moiety. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential applications in various fields. Additionally, the presence of the fluorine atom can improve the compound’s stability and bioavailability, making it more effective in biological systems.
特性
分子式 |
C12H13FN6O |
|---|---|
分子量 |
276.27 g/mol |
IUPAC名 |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H13FN6O/c13-9-1-2-11(19-8-15-16-17-19)10(7-9)12(20)18-5-3-14-4-6-18/h1-2,7-8,14H,3-6H2 |
InChIキー |
VYBAJXZQEWXQOH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


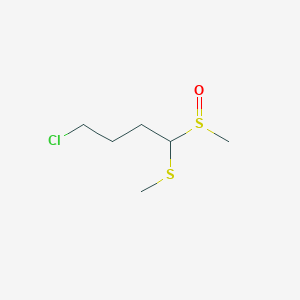
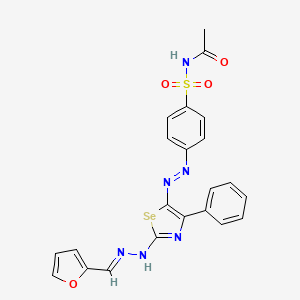
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
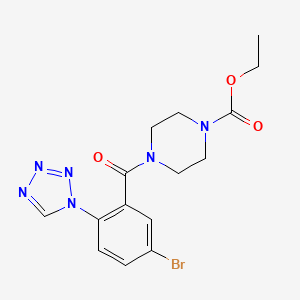
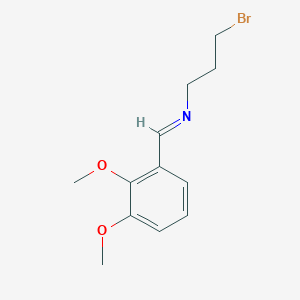
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
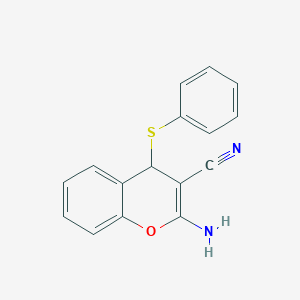
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
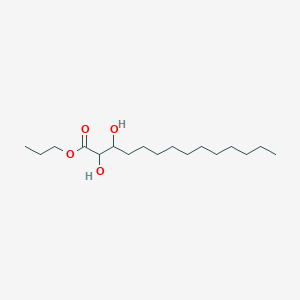
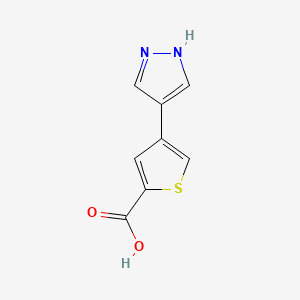
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

